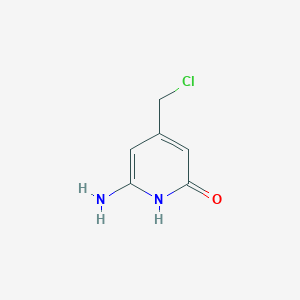

6-Amino-4-(chloromethyl)pyridin-2-OL

Description

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

6-amino-4-(chloromethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H7ClN2O/c7-3-4-1-5(8)9-6(10)2-4/h1-2H,3H2,(H3,8,9,10) |

InChI Key |

DTXYQIQFIIBWQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)N)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(chloromethyl)pyridin-2-OL typically involves the chloromethylation of 6-amino-2-hydroxypyridine. One common method includes the reaction of 6-amino-2-hydroxypyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(chloromethyl)pyridin-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.

Reduction: The chloromethyl group can be reduced to a methyl group.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: 6-Amino-4-(formyl)pyridin-2-OL.

Reduction: 6-Amino-4-methylpyridin-2-OL.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-Amino-4-(chloromethyl)pyridin-2-OL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-4-(chloromethyl)pyridin-2-OL depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino, chloromethyl, and hydroxyl groups allows for multiple interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Pyridine Derivatives

Pyridine derivatives with varied substituents exhibit distinct physicochemical and biological properties. Key comparisons include:

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

- Structure : Bipyridine system with chloro and aryl substituents.

- Key Differences : The bipyridine scaffold and bulky aryl groups enhance π-π stacking interactions, making this compound suitable for targeting protein-binding pockets in drug design .

3-Amino-5-methoxypyridin-4-ol•2HCl

- Structure: Pyridine with amino (position 3), methoxy (position 5), and hydroxyl (position 4) groups.

- The absence of a reactive chloromethyl group reduces alkylation risks but limits derivatization opportunities .

Comparison Table: Pyridine Derivatives

Pyrimidine Derivatives

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride

- Structure: Pyrimidine (two nitrogen atoms) with aminoethyl and hydroxyl groups.

- Key Differences: The pyrimidine core increases hydrogen-bonding capacity, which may enhance interactions with nucleic acids or enzymes. The aminoethyl side chain introduces cationic character at physiological pH, unlike the neutral chloromethyl group in the target compound .

Quinoline Derivatives

6-Amino-4-(3-Chloro-4-fluorophenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile

- Structure: Quinoline with amino, chloro-fluorophenyl, and tetrahydrofuran substituents.

- Key Differences: The extended aromatic system (quinoline) allows for intercalation into DNA, making this compound relevant in oncology. The chloro-fluorophenyl group enhances electrophilicity, while the tetrahydrofuran moiety improves solubility .

Q & A

Q. What are the common synthetic routes for 6-Amino-4-(chloromethyl)pyridin-2-OL, and how are reaction conditions optimized?

Methodological Answer:

- Synthesis Protocol : A typical route involves refluxing 4-amino-2-methyl-6-chloropyrimidine with a chloromethylating agent (e.g., chloromethyl ether) in ethanol, catalyzed by hydrochloric acid (HCl). The reaction mixture is purified via recrystallization from ethanol/water (60% yield) .

- Optimization Tips :

Q. How is this compound characterized post-synthesis?

Methodological Answer :

-

X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). Hydrogen-bonding networks (e.g., N–H···Cl interactions) stabilize the lattice, with r.m.s. deviations <0.132 Å for planar groups .

-

Spectroscopy :

- NMR : H NMR detects aromatic protons (δ 6.5–8.0 ppm) and NH groups (δ 5.0–6.0 ppm).

- IR : Confirm hydroxyl (O–H stretch, ~3200 cm) and chloromethyl (C–Cl, ~650 cm) groups.

-

Table 1 : Key Characterization Data

Technique Observations Reference XRD Planar cation, twisted aromatic rings (9.3°) Hydrogen Bonding N–H···Cl (2.8–3.1 Å)

Advanced Research Questions

Q. How can computational methods validate the electronic structure of this compound?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model geometry and electron density. Compare computed NMR/IR spectra with experimental data to confirm tautomeric forms (e.g., keto-enol equilibria) .

- Reactivity Prediction : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify sites for electrophilic/nucleophilic attack. For example, the chloromethyl group is electrophilic due to σ*(C–Cl) orbital accessibility .

Q. How are crystallographic data contradictions resolved during structure refinement?

Methodological Answer :

- SHELX Workflow :

- Data Collection : Use high-resolution (>1.0 Å) X-ray data to minimize noise.

- Refinement : Apply restraints (e.g., N–H = 0.88 ± 0.01 Å) and check for overfitting using R-factors (target R1 < 0.05) .

- Validation : Cross-check with PLATON or Mercury to detect disorders (e.g., chloromethyl group rotamers) .

- Case Study : In a related pyridinium chloride, hydrogen-bonding layers parallel to (0 1 0) resolved discrepancies in thermal parameters .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?

Methodological Answer :

-

Protection/Deprotection : Temporarily block the amino group with Boc anhydride to prevent nucleophilic interference during alkylation .

-

Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions.

-

Table 2 : Common Functionalization Reactions

Reaction Type Reagents/Conditions Major Product Reference Nucleophilic Substitution NaN, DMSO, 80°C Azide derivative Oxidation KMnO, acidic HO Carboxylic acid analog

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.